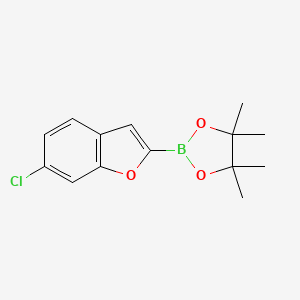

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGPUROLTAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . The chlorination of the benzofuran ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride . The final step involves the formation of the dioxaborolane moiety, which can be accomplished through the reaction of the chlorinated benzofuran with a boronic acid derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Industry: It is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

(a) 2-(6-Chlorobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Positional Isomer)

- Molecular Formula : C₁₄H₁₆BClO₃ (identical to the target compound).

- Key Difference : Chlorine at the 5-position of benzofuran instead of the 6-position.

(b) 2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 402503-13-3)

Functional Group Variations

(a) 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1(3H)-one (CAS 525362-07-6)

- Molecular Formula : C₁₅H₁₇BO₄.

- Key Difference: Incorporates a ketone group in the isobenzofuranone system.

- Impact : Increased polarity and susceptibility to nucleophilic attack, limiting stability under basic conditions compared to the target compound .

(b) 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₂H₁₅BCl₂O₂.

- Key Difference : Dichlorophenyl group instead of benzofuran.

- Impact : Stronger electron-withdrawing effects enhance electrophilicity but reduce steric accessibility for coupling partners .

(a) 3-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran

- Molecular Formula : C₂₅H₂₃BO₂.

- Key Difference : Dibenzofuran core with extended π-conjugation.

- Impact : Enhanced thermal stability and fluorescence properties, making it superior for OLED applications compared to the simpler benzofuran-based target compound .

(b) 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparative Data Table

Biological Activity

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound notable for its unique structural features, including a chlorinated benzofuran moiety and a dioxaborolane core. Its molecular formula is C14H16BClO3, with a molecular weight of approximately 278.54 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Characteristics

- CAS Number : 1154741-00-0

- Molecular Weight : 278.54 g/mol

- Functional Groups : Chlorobenzofuran and dioxaborolane

Biological Activity Overview

Research indicates that 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant biological activity primarily through its interaction with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence the pharmacokinetics of various compounds.

Inhibition of Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of:

- CYP1A2

- CYP2D6

These interactions suggest that the compound could impact the metabolism of other drugs processed by these enzymes, potentially leading to drug-drug interactions.

Antitumor Activity

A study evaluating various derivatives of benzofuran compounds highlighted the potential antitumor activity of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The activity was assessed using both 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358).

| Compound | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |

| Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |

| Vandetanib | >25 | >50 |

| Test Compound | 6.26 ± 0.33 (HCC827) | 20.46 ± 8.63 (HCC827) |

The results indicated that the compound demonstrated higher cytotoxicity in the 2D format compared to the more complex 3D environment, which is typical due to penetration challenges in multicellular structures .

Antimicrobial Activity

In addition to antitumor properties, the compound's antimicrobial activity was evaluated against various strains:

- Gram-negative : Escherichia coli

- Gram-positive : Staphylococcus aureus

The results showed promising antibacterial activity for certain derivatives but specific data for this compound's antimicrobial efficacy were not detailed in the available literature.

The biological activity of this compound may be attributed to its ability to bind within the minor groove of DNA and interact with various cellular targets. The presence of chlorine in the benzofuran structure enhances its reactivity and potential biological interactions .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of chlorobenzofuran derivatives. Key steps include:

- Borylation reaction : Use pinacolborane (HBpin) with a palladium catalyst (e.g., PdCl₂) under inert conditions.

- Temperature : Reactions are typically conducted at 80–100°C in anhydrous THF or dioxane .

- Purification : Column chromatography (silica gel, hexane/EtOAC 10:1) resolves isomers and removes unreacted boronates .

Critical Parameters : - Moisture-sensitive intermediates require Schlenk-line techniques.

- Catalyst loading (1–5 mol%) impacts yield and purity .

Basic Question: How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound?

Answer:

Key spectral identifiers:

- ¹¹B NMR : A singlet at δ ~30–32 ppm confirms the dioxaborolane ring .

- ¹H NMR :

- Aromatic protons (benzofuran): δ 7.2–7.8 ppm (multiplet, integration for 3H).

- Methyl groups (pinacol): δ 1.2–1.4 ppm (singlet, 12H) .

- IR : B-O stretching at ~1350 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .

Note : Quadrupolar broadening in ¹³C NMR may obscure boron-adjacent carbons .

Advanced Question: What mechanistic role does the boronate group play in cross-coupling reactions?

Answer:

The dioxaborolane moiety acts as a transmetalation agent in palladium-catalyzed couplings:

Oxidative Addition : Pd⁰ reacts with aryl halides to form Pd²⁺ intermediates.

Transmetalation : The boronate transfers the aryl group to Pd, forming a Pd-aryl complex.

Reductive Elimination : The Pd complex releases the coupled product .

Experimental Design :

- Use stoichiometric control (1:1 aryl halide:boronate) to minimize side reactions.

- Monitor reaction progress via TLC or in situ ¹¹B NMR .

Advanced Question: How can researchers address hygroscopicity and stability during storage?

Answer:

- Storage : Keep under argon or nitrogen at –20°C in flame-dried glassware.

- Handling : Use gloveboxes for weighing; pre-dry solvents (molecular sieves).

- Stability Assays :

Advanced Question: How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronate?

Answer:

Common Issues :

- Catalyst Deactivation : Replace PdCl₂ with Pd(OAc)₂ and add ligands (e.g., SPhos).

- Steric Hindrance : Optimize substituents on the benzofuran ring (e.g., meta-chloro vs. para-chloro).

- Competing Homocoupling : Reduce oxygen levels by degassing solvents .

Case Study :

A 2023 study resolved regioisomeric byproducts (e.g., a- vs. b-isomers) using preparative HPLC with a C18 column .

Advanced Question: What computational methods predict reactivity in boron-containing intermediates?

Answer:

- DFT Calculations :

- Optimize geometries at the B3LYP/6-31G(d) level to model transition states.

- Analyze Fukui indices to predict nucleophilic/electrophilic sites on the benzofuran ring .

- Solvent Effects :

Basic Question: What are the compound’s stability profiles under acidic or basic conditions?

Answer:

- Acidic Conditions (pH < 5) : Rapid hydrolysis to boronic acid (t₁/₂ < 1 hr).

- Basic Conditions (pH > 9) : Stable for >24 hrs but may form borate salts.

Mitigation : Buffered solutions (pH 7–8) with chelating agents (EDTA) prevent decomposition .

Advanced Question: How to evaluate its potential in biological systems (e.g., enzyme inhibition)?

Answer:

- Kinetic Assays :

- Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence polarization.

- Use SPR (surface plasmon resonance) for binding affinity (KD) measurements .

- Metabolic Stability :

- LC-MS/MS analysis of liver microsome incubations to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.